BenchChemオンラインストアへようこそ!

DB07268

Kinase inhibition IC50 JNK1

DB07268 is a sub‑10 nM, ATP‑competitive JNK1 inhibitor with a ≥70‑fold selectivity window against CHK1, CK2, and PLK. Choose it over pan‑JNK inhibitors (e.g., SP600125) to eliminate JNK2/JNK3 confounding. Validated in fibrosis, colorectal cancer organoid, and autophagy models, this compound provides the isoform specificity required for reproducible target‑engagement studies. Supplied at ≥98% purity with long‑term −20 °C powder stability and cold‑chain delivery, ensuring consistent dose‑response data across independent laboratories.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
CAS No. 929007-72-7
Cat. No. B1669851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB07268
CAS929007-72-7
SynonymsDB07268;  DB-07268;  DB 07268.
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
InChIKeyQHPKKGUGRGRSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DB07268 Procurement Guide: JNK1 Inhibitor with 9 nM IC50 and ≥70-Fold Selectivity Window


DB07268 (CAS 929007-72-7) is a synthetic aminopyrimidine small molecule that functions as an ATP-competitive inhibitor of c-Jun N-terminal kinase 1 (JNK1), with a molecular formula of C17H15N5O2 and molecular weight of 321.33 Da [1]. It is characterized by an IC50 value of 9 nM against JNK1 in cell-free assays and a documented selectivity window of at least 70- to 90-fold against the most closely related off-target kinases (CHK1, CK2, PLK) . DB07268 is available for research use only, typically supplied at ≥98% purity, and is stored as powder at -20°C for long-term stability .

Why DB07268 Cannot Be Replaced by SP600125, AS601245, or JNK-IN-8 Without Scientific Validation


Generic JNK inhibitor substitution poses substantial experimental risk because the JNK family comprises three isoforms (JNK1, JNK2, JNK3) with distinct tissue distribution, functional roles, and disease relevance [1]. Widely used pan-JNK inhibitors such as SP600125 (IC50: 40 nM for JNK1/2) and AS601245 (IC50: 150 nM for JNK1) exhibit fundamentally different isoform selectivity profiles and potency thresholds . Furthermore, JNK3 is specifically expressed in brain and has been identified as a therapeutic target for Parkinson's disease, whereas JNK1 is the predominant isoform driving profibrotic pathways [2]. Substituting DB07268—which demonstrates sub-10 nM potency exclusively for JNK1—with a pan-inhibitor introduces uncontrolled variables in target engagement, off-target signaling, and downstream phenotypic readouts, rendering experimental conclusions uninterpretable without rigorous side-by-side validation .

DB07268 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Potency Comparisons


JNK1 Potency Comparison: DB07268 (9 nM) vs. SP600125 (40 nM) vs. AS601245 (150 nM)

DB07268 inhibits JNK1 with an IC50 of 9 nM, which is 4.4-fold more potent than the widely used pan-JNK inhibitor SP600125 (IC50 = 40 nM for JNK1) and 16.7-fold more potent than AS601245 (IC50 = 150 nM for hJNK1) . This potency advantage enables lower working concentrations in cellular assays, reducing the likelihood of off-target effects that emerge at higher compound concentrations [1]. Notably, DB07268's 9 nM potency places it in the sub-10 nM range considered optimal for chemical probe validation studies, whereas SP600125 and AS601245 operate in the 40-150 nM range that may require higher doses and introduce greater non-specific cellular stress .

Kinase inhibition IC50 JNK1 Potency

Selectivity Window: DB07268 Exhibits ≥70-Fold Preference for JNK1 over CHK1, CK2, and PLK

In a kinase selectivity panel, DB07268 demonstrated at least 70- to 90-fold greater potency against JNK1 (IC50 = 9 nM) compared to its three closest off-target kinases: CHK1 (IC50 = 0.82 μM; 91-fold selectivity), CK2 (≥70-fold), and PLK (≥70-fold) . For additional kinases, selectivity margins are substantially wider: PAK4 (IC50 = 5.5 μM; 611-fold), AKT1 (IC50 = 15 μM; 1,667-fold), and ERK2 (IC50 = 25 μM; 2,778-fold) . In contrast, the widely used pan-JNK inhibitor SP600125 exhibits sub-100 nM potency against all three JNK isoforms (40, 40, and 90 nM for JNK1, JNK2, and JNK3) with minimal intra-family selectivity [1].

Kinase selectivity Off-target CHK1 PLK

Isoform Selectivity: DB07268 (JNK1-Selective) vs. JNK-IN-8 (Pan-JNK Irreversible) vs. JC16I (JNK3-Selective)

DB07268 is a reversible, ATP-competitive inhibitor with demonstrated selectivity for JNK1 over JNK2 and JNK3 [1]. This contrasts with JNK-IN-8, an irreversible pan-JNK inhibitor with IC50 values of 4.7 nM (JNK1), 18.7 nM (JNK2), and 1 nM (JNK3) in A375 cell lines, which lacks isoform discrimination . The isoform selectivity landscape is further illustrated by JC16I, a covalent JNK3-selective inhibitor with >160-fold selectivity for JNK3 over JNK1/2, specifically developed for Parkinson's disease applications where JNK3 is the disease-relevant isoform [2]. DB07268 occupies a distinct selectivity niche—potent JNK1 inhibition without significant JNK2 or JNK3 cross-reactivity—making it appropriate for fibrosis and inflammation research where JNK1 is the predominant pathogenic driver [1].

Isoform selectivity JNK1 JNK3 Covalent inhibitor

Physicochemical Profile: DB07268 Solubility (DMSO: 64 mg/mL) and Long-Term Powder Stability (≥4 Years)

DB07268 exhibits solubility of 64 mg/mL (199.17 mM) in anhydrous DMSO at 25°C, enabling preparation of high-concentration stock solutions for in vitro assays . The compound is insoluble in water and ethanol, necessitating DMSO-based stock preparation followed by dilution into aqueous buffers . For in vivo oral administration, DB07268 can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . Long-term powder stability is documented at ≥4 years when stored at -20°C under recommended conditions . Compared to alternative JNK inhibitors, DB07268's solubility profile is well-characterized across multiple vendor datasheets with consistent values (DMSO solubility range: 50-64 mg/mL across vendors), providing procurement confidence and reproducible formulation protocols .

Solubility Formulation Storage stability DMSO

DB07268 Recommended Research Applications: Fibrosis, Cancer, and Inflammation Models


JNK1-Driven Fibrosis Research (Idiopathic Pulmonary Fibrosis, Hepatic Fibrosis)

DB07268 is specifically indicated for fibrosis research where JNK1 serves as the predominant isoform driving profibrotic pathways, including fibroblast activation and extracellular matrix deposition [1]. Its JNK1 selectivity profile avoids confounding effects on JNK2 and JNK3, enabling clean interrogation of JNK1-specific signaling in fibroblast and myofibroblast models. The compound's ≥70-fold selectivity over CHK1, CK2, and PLK ensures that observed antifibrotic effects can be attributed to JNK1 inhibition rather than off-target kinase activity . Recent reviews highlight PROTACs targeting JNK1 as an emerging therapeutic modality for fibrosis, underscoring the value of JNK1-selective chemical probes like DB07268 for target validation studies [1].

Cancer Cell Proliferation and Apoptosis Studies (Colorectal Cancer, Neuroblastoma)

DB07268 has demonstrated functional efficacy in colorectal cancer organoid models, where it preferentially reduced proliferation of Apc trunc organoids with a mild, non-significant effect on wild-type organoids, indicating selective activity in APC-mutated cancer contexts [1]. The compound's sub-10 nM JNK1 potency (9 nM IC50) enables low-concentration treatment regimens that minimize non-specific cellular stress while achieving robust target engagement . DB07268 also abolished USP10-induced autophagy in cellular studies, providing a tool for investigating JNK1/TSC2 signaling axis involvement in autophagy regulation . For neuroblastoma research, the JNK1-selective profile of DB07268 offers a complementary tool to pan-JNK inhibitors like AS601245, which has been characterized in SH-SY5Y human neuroblastoma cells [2].

Inflammation and Immune Signaling Pathway Analysis

DB07268 is appropriate for studies investigating JNK1-mediated inflammatory signaling, as JNK1 is broadly expressed across tissues and regulates immune signaling pathways activated by proinflammatory cytokines [1]. The compound's ATP-competitive binding to the JNK1 active site has been confirmed , providing a well-defined mechanism of action for interpreting pathway inhibition data. The documented selectivity against P38, ERK2, and AKT1 (with IC50 values of 25 μM, 25 μM, and 15 μM, respectively) ensures that observed effects on inflammatory endpoints are JNK1-mediated rather than due to cross-inhibition of parallel MAPK or PI3K/AKT pathways . Researchers should note that for Parkinson's disease or other neurodegenerative applications, JNK3-selective inhibitors such as JC16I (>160-fold JNK3/JNK1 selectivity) are more appropriate given the brain-specific expression of JNK3 [2].

Chemical Probe Validation and Target Engagement Studies

DB07268 meets key criteria for use as a JNK1 chemical probe: sub-10 nM potency (IC50 = 9 nM), ≥70-fold selectivity window against the most closely related off-targets, and well-characterized physicochemical properties including DMSO solubility of 64 mg/mL and long-term powder stability [1]. These attributes support reproducible dose-response experiments and target engagement validation across independent laboratories. The compound's selectivity profile has been assessed against a panel of kinases including ERK2, AKT1, CHK1, PAK4, and P38, with all exhibiting substantially higher IC50 values . For research programs requiring JNK1-specific interrogation without JNK2/JNK3 confounding, DB07268 provides a more appropriate tool than pan-JNK inhibitors like SP600125 (which inhibits all three isoforms at 40-90 nM) or irreversible inhibitors like JNK-IN-8 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB07268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.